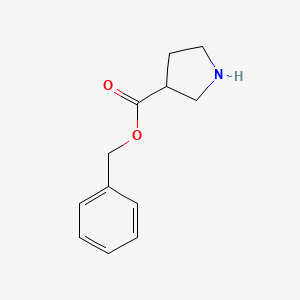

Benzyl pyrrolidine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWIMQPWNDDSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Benzyl Pyrrolidine 3 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The carboxylate group in benzyl (B1604629) pyrrolidine-3-carboxylate is a primary site for chemical modification, enabling the synthesis of diverse derivatives.

Ester Hydrolysis and Amide Formation

The benzyl ester of pyrrolidine-3-carboxylic acid can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with sodium chloride in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. google.com The resulting carboxylic acid is a crucial intermediate for the synthesis of various amide derivatives.

Amide bond formation is a common transformation used to couple the pyrrolidine-3-carboxylic acid moiety with various amines. google.com Standard peptide coupling reagents can be employed for this purpose. For instance, the carboxylic acid can be reacted with an amine in the presence of a coupling agent to yield the corresponding amide. This method is instrumental in the preparation of a wide array of compounds with potential pharmacological activities.

A notable application of this chemistry is in the synthesis of spirocyclic compounds, where the amide formation can be a key step in constructing the final molecular architecture. googleapis.com

Reductions to Corresponding Alcohols or Amines

The ester functionality of benzyl pyrrolidine-3-carboxylate can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride. The resulting hydroxymethylpyrrolidine derivative can serve as a precursor for further synthetic modifications.

While direct reduction of the ester to an amine is less common, a multi-step sequence involving the conversion of the ester to an amide, followed by reduction, can be employed to access the corresponding aminomethylpyrrolidine derivatives.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is another key site for chemical derivatization, allowing for the introduction of various substituents.

N-Alkylation and N-Acylation Reactions

The benzyl group attached to the pyrrolidine nitrogen serves as a protecting group but can also be replaced or modified. N-alkylation can be achieved by reacting the parent pyrrolidine-3-carboxylate (after removal of the benzyl group) with an appropriate alkyl halide. For example, reductive amination using an aldehyde and a reducing agent like sodium cyanoborohydride is a common method for introducing new N-alkyl groups. axionbiosystems.com

N-acylation, the introduction of an acyl group onto the pyrrolidine nitrogen, is another important transformation. This can be accomplished by reacting the de-benzylated pyrrolidine-3-carboxylate with an acyl chloride or an acid anhydride (B1165640). These N-acylated derivatives are precursors to a variety of complex molecules, including potential drug candidates.

Formation of Spirocyclic Systems

This compound and its derivatives are valuable starting materials for the synthesis of spirocyclic systems, where two rings share a single atom. googleapis.commolaid.com These complex structures are of significant interest in medicinal chemistry. One approach involves the intramolecular cyclization of a suitably functionalized pyrrolidine derivative. For example, a patent describes the heating of an N-substituted benzyl-pyrrolidine-3-carboxylate in acetic acid to facilitate the formation of a spiro-condensed pyrrolidine derivative. google.com

Stereochemical Control in Transformations

The pyrrolidine ring of this compound contains a stereocenter at the 3-position. The stereochemistry of this center is crucial for the biological activity of many of its derivatives. Therefore, maintaining or controlling the stereochemistry during chemical transformations is of paramount importance.

In many reactions, such as ester hydrolysis and amide formation, the stereocenter at the 3-position is not directly involved, and the reaction proceeds with retention of configuration. However, in reactions that might affect this position, careful selection of reagents and reaction conditions is necessary to ensure the desired stereochemical outcome. For instance, in the synthesis of specific stereoisomers of substituted pyrrolidines, chiral starting materials or chiral catalysts are often employed to control the stereochemistry.

The following table provides a summary of key transformations and the reagents commonly used:

| Transformation | Reagent/Condition | Product |

| Ester Hydrolysis | NaCl, DMSO/H₂O, reflux google.com | Pyrrolidine-3-carboxylic acid |

| Amide Formation | Amine, Coupling Agent google.com | Pyrrolidine-3-carboxamide |

| N-Alkylation | Alkyl halide or Aldehyde, NaBH₃CN axionbiosystems.com | N-Alkyl pyrrolidine-3-carboxylate |

| Spirocyclization | Acetic acid, heat google.com | Spirocyclic pyrrolidine |

Diastereoselectivity and Enantioselectivity in Subsequent Reactions

The stereochemistry of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. This influence is evident in cycloaddition reactions where the existing chiral center dictates the facial selectivity of the approaching reactant, leading to the preferential formation of one diastereomer over another.

A notable example is the [3+2] cycloaddition reaction between azomethine ylides and chiral N-tert-butanesulfinylazadienes. acs.org In these transformations, the use of an imino ester with a benzyl ester group can lead to the formation of densely substituted pyrrolidine cycloadducts with high diastereomeric and regioselectivity. acs.org The diastereoselectivity arises from the steric and electronic influence of the pre-existing stereocenters on the transition state geometry of the cycloaddition.

The choice of ester group on the pyrrolidine precursor can significantly impact the selectivity. For instance, while a bulky t-butyl ester might result in moderate regioselectivity, a benzyl ester can afford high diastereomeric ratios and regioselectivity in the formation of the desired cycloadduct. acs.org This highlights the subtle interplay between the protecting groups and the stereochemical course of the reaction.

Table 1: Diastereoselectivity in [3+2] Cycloaddition Reactions

| Reactant | Ester Group | Regioselectivity | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Imino ester | t-Butyl | Moderate | Good | acs.org |

This table illustrates the influence of the ester group on the selectivity of the cycloaddition reaction.

Influence of Chiral Catalysts on Reaction Outcome

The stereochemical outcome of reactions involving derivatives of this compound can be further controlled through the use of chiral catalysts. These catalysts create a chiral environment around the reactants, influencing the energy of the diastereomeric transition states and leading to high enantioselectivity.

A prominent application is in asymmetric hydrogenation reactions. For instance, N,P-ligated iridium complexes have been effectively used for the catalytic asymmetric hydrogenation of cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepine motifs. acs.org These reactions proceed with excellent enantioselectivity, often achieving 91–99% enantiomeric excess (ee). acs.org The catalyst and the substrate work in concert to deliver a highly enantioenriched product. In some cases, a benzyl-substituted benzazepine derivative was obtained with an outstanding 99% ee. acs.org

The synergistic effect of a chiral substrate and a chiral catalyst can lead to exceptionally high levels of stereocontrol, a concept known as matched and mismatched pairing. The careful selection of the catalyst is paramount to achieving the desired stereoisomer in high purity. Asymmetric hydrovinylation is another area where chiral catalysts have been employed to create chiral benzyl centers in complex molecules. nih.gov

Table 2: Enantioselectivity in Iridium-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 1-Aryl-substituted ene-carbamates | N,P-ligated Iridium complex | 96-99% | acs.org |

| 1-Alkyl-substituted ene-carbamates | N,P-ligated Iridium complex | 91-99% | acs.org |

This table summarizes the high enantioselectivities achieved in the asymmetric hydrogenation of various substrates using a chiral iridium catalyst.

Structure-Reactivity Relationship Analysis in Derivatives

The reactivity of this compound derivatives is intrinsically linked to their structure. Modifications to the pyrrolidine ring or the N-substituent can have a profound impact on the electronic and steric properties of the molecule, thereby influencing its behavior in chemical transformations.

For example, the introduction of different substituents on the pyrrolidine ring can alter the nucleophilicity or electrophilicity of the molecule, as well as its conformational preferences. This, in turn, affects the rate and selectivity of its reactions. The synthesis of various 4-benzylpyrrolidine-3-carboxylic acid derivatives has been explored to investigate their potential as agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov In these studies, the specific configuration of the substituents, such as in cis-3R,4S-configured compounds, was found to be crucial for their biological activity, demonstrating a clear structure-activity relationship. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-tert-butanesulfinylazadienes |

| Azomethine ylides |

| t-Butyl ester |

| Benzyl ester |

| N,P-ligated iridium complexes |

| Tetrahydro-3-benzazepine |

| Ene-carbamates |

| 4-benzylpyrrolidine-3-carboxylic acid |

| Peroxisome proliferator-activated receptors (PPARs) |

| tert-butoxycarbonyl (Boc) |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine |

Computational Chemistry and Spectroscopic Characterization

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Benzyl (B1604629) 1-benzylpyrrolidine-3-carboxylate, ¹H NMR, ¹³C NMR, and DEPT experiments collectively enable a complete assignment of its structure.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals for each unique nucleus in the molecule, with their chemical shifts being indicative of their electronic environment.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of Benzyl 1-benzylpyrrolidine-3-carboxylate would feature several key resonances. The aromatic protons from the two distinct benzyl groups would appear in the downfield region, typically between 7.2 and 7.5 ppm. The benzylic protons of the N-benzyl group (-N-CH₂ -Ph) and the ester benzyl group (-O-CH₂ -Ph) would likely appear as singlets around 3.6 ppm and 5.1 ppm, respectively. The protons on the pyrrolidine (B122466) ring are aliphatic and would resonate in the upfield region. The methine proton at the C3 position (CH -COO) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent carboxylate group. The remaining methylene (B1212753) protons of the pyrrolidine ring would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing signals for all carbon atoms, including quaternary carbons. The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The aromatic carbons of the two benzyl groups would resonate between 127 and 138 ppm. The benzylic carbons (-C H₂-Ph) and the carbons of the pyrrolidine ring would appear in the range of approximately 45 to 70 ppm. The specific chemical shifts are influenced by the substitution on the pyrrolidine ring and the nature of the attached groups.

Based on data from analogous structures like Ethyl 1-benzylpyrrolidine-3-carboxylate and general chemical shift principles, the following tables outline the predicted NMR data.

Predicted ¹H NMR Data for Benzyl 1-benzylpyrrolidine-3-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | Multiplet | 10H | Ar-H (from both benzyl groups) |

| ~ 5.15 | Singlet | 2H | -O-CH₂ -Ph (Ester benzylic) |

| ~ 3.65 | Singlet | 2H | -N-CH₂ -Ph (N-benzylic) |

| ~ 3.10 | Multiplet | 1H | Pyrrolidine CH -3 |

| ~ 2.8-3.0 | Multiplet | 2H | Pyrrolidine CH₂ -5 |

| ~ 2.6-2.8 | Multiplet | 2H | Pyrrolidine CH₂ -2 |

Predicted ¹³C NMR Data for Benzyl 1-benzylpyrrolidine-3-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 173.0 | C =O (Ester carbonyl) |

| ~ 138.0 | Quaternary Ar-C (N-benzyl) |

| ~ 136.0 | Quaternary Ar-C (Ester benzyl) |

| ~ 128.5-129.0 | Ar-C H (from both benzyl groups) |

| ~ 127.0-128.0 | Ar-C H (from both benzyl groups) |

| ~ 66.5 | -O-C H₂-Ph (Ester benzylic) |

| ~ 60.0 | -N-C H₂-Ph (N-benzylic) |

| ~ 56.0 | Pyrrolidine C -2 |

| ~ 54.0 | Pyrrolidine C -5 |

| ~ 45.0 | Pyrrolidine C -3 |

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org DEPT experiments are typically run at pulse angles of 90° and 135°.

DEPT-90: Only CH (methine) carbons will show a positive signal.

DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative (inverted) signals. Quaternary carbons are not observed in DEPT spectra. libretexts.org

For Benzyl 1-benzylpyrrolidine-3-carboxylate, a DEPT-135 spectrum would be particularly informative. It would show positive peaks for the aromatic CH carbons and the methine carbon at C3 of the pyrrolidine ring. Negative peaks would correspond to the benzylic CH₂ carbons and the three methylene carbons of the pyrrolidine ring. The DEPT-90 spectrum would selectively show only the signals for the aromatic CH carbons and the pyrrolidine C3 carbon.

Predicted DEPT NMR Results for Benzyl 1-benzylpyrrolidine-3-carboxylate

| Predicted ¹³C Shift (δ, ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|---|

| ~ 173.0 | C | Absent | Absent |

| ~ 138.0 | C | Absent | Absent |

| ~ 136.0 | C | Absent | Absent |

| ~ 128.5-129.0 | CH | Positive | Positive |

| ~ 127.0-128.0 | CH | Positive | Positive |

| ~ 66.5 | CH₂ | Absent | Negative |

| ~ 60.0 | CH₂ | Absent | Negative |

| ~ 56.0 | CH₂ | Absent | Negative |

| ~ 54.0 | CH₂ | Absent | Negative |

| ~ 45.0 | CH | Positive | Positive |

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Benzyl 1-benzylpyrrolidine-3-carboxylate is expected to show several characteristic absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the ester group, anticipated in the region of 1735-1750 cm⁻¹. The presence of two benzyl groups would give rise to aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The aliphatic C-H bonds of the pyrrolidine ring and the benzylic carbons would result in stretching vibrations in the 2850-3000 cm⁻¹ range. Additionally, the C-O single bond stretching of the ester group will produce a strong signal in the 1150-1250 cm⁻¹ region.

Predicted FTIR Absorption Bands for Benzyl 1-benzylpyrrolidine-3-carboxylate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3030-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Aliphatic (Pyrrolidine, Benzylic) |

| ~ 1740 | C=O Stretch | Ester |

| 1450-1600 | C=C Stretch | Aromatic Ring |

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. The molecular formula of Benzyl 1-benzylpyrrolidine-3-carboxylate is C₁₉H₂₁NO₂.

The calculated monoisotopic mass for this formula is 295.15723 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 296.16451. The high accuracy of this measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula.

In addition to molecular ion determination, mass spectrometry provides information on molecular structure through fragmentation patterns. A characteristic fragmentation for N-benzyl and benzyl ester compounds is the loss of the benzyl or tropylium (B1234903) cation, which would result in a prominent peak at m/z 91. This is a common feature observed in the mass spectra of related compounds like Ethyl 1-benzylpyrrolidine-3-carboxylate. nih.gov

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like Benzyl 1-benzylpyrrolidine-3-carboxylate.

For purity analysis, a reversed-phase HPLC method would likely be employed. unimi.it This typically involves a C18 stationary phase column and a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The presence of the two aromatic benzyl groups allows for sensitive detection using a UV-Vis detector, typically at a wavelength around 254 nm. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be used to quantify its purity relative to any impurities present.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and purification of compounds. For derivatives of Benzyl pyrrolidine-3-carboxylate, HPLC methods are employed to assess purity and monitor reaction progress. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. Typically, reversed-phase columns (e.g., C18) are used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the benzyl chromophore exhibits strong absorbance.

While specific retention times are highly dependent on the exact HPLC method parameters, the technique allows for the effective resolution of the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. d-nb.info However, compounds like this compound, which contain polar functional groups (a carboxylic acid and a secondary amine), often exhibit low volatility and may not be suitable for direct GC-MS analysis.

To overcome this limitation, derivatization is employed to convert the non-volatile compound into a more volatile derivative. A common strategy for carboxylic acids is esterification. For instance, the carboxylate group can be converted to a more volatile ester, such as a methyl or ethyl ester. Another approach involves using derivatizing agents like benzyl chloroformate, which reacts with analytes to increase their volatility and thermal stability, making them amenable to GC-MS analysis. rsc.org

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation and identification of the compound by comparing it to mass spectral libraries. d-nb.info

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. soton.ac.uk The data presented in the following sections are based on a closely related derivative, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, which serves as a proxy to illustrate the type of detailed structural information that can be obtained for this class of compounds. iucr.org

Crystal Structure Determination

The initial step in structure determination involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The crystal structure of the derivative was solved and refined, yielding precise atomic coordinates. iucr.org

| Crystallographic Parameter | Value for 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate iucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.1234 (4) |

| b (Å) | 9.8765 (3) |

| c (Å) | 14.9876 (4) |

| β (°) | 108.123 (1) |

| Volume (ų) | 2268.98 (11) |

| Z (molecules/unit cell) | 4 |

This table presents crystallographic data for a derivative of this compound to illustrate the outputs of an X-ray diffraction experiment.

Analysis of Molecular Conformation and Dihedral Angles

The refined crystal structure allows for a detailed analysis of the molecule's conformation. For the pyrrolidine derivative, the five-membered ring adopts a twisted conformation around the C2—C3 bond. iucr.org Dihedral angles, which describe the rotation around bonds, are critical for defining the spatial relationship between different parts of the molecule. The analysis revealed significant twisting between the pyrrolidine ring and its aromatic substituents. iucr.org

| Dihedral Angle | Value (°) for 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate iucr.org |

| Pyrrolidine Ring & Nitrobenzene (B124822) Ring | 58.58 (8) |

| Pyrrolidine Ring & Methoxybenzene Ring | 77.65 (6) |

| Nitrobenzene Ring & Methoxybenzene Ring | 50.56 (5) |

| C1—C2—C3—C4 (Torsion Angle) | 39.70 (16) |

This table highlights key dihedral angles that define the molecular conformation of a representative pyrrolidine derivative.

Intermolecular Interactions and Crystal Packing

For the derivative, the Hirshfeld analysis showed that the molecular packing is dominated by H···H, H···O/O···H, and H···C/C···H contacts, indicating the combined importance of van der Waals forces and weak hydrogen bonds in stabilizing the crystal lattice. iucr.org

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) for 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate iucr.org |

| H···H | 42.3 |

| H···O/O···H | 37.3 |

| H···C/C···H | 14.9 |

| Other | 5.5 |

This table summarizes the relative contributions of various intermolecular contacts to the crystal packing of a related pyrrolidine derivative.

Theoretical and Computational Studies

Theoretical and computational studies are frequently used to complement experimental data from techniques like X-ray crystallography. These studies can provide insights into the electronic structure, stability, and reactivity of molecules. For instance, Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and predict spectroscopic properties. beilstein-journals.org

In the context of the analyzed pyrrolidine derivative, computational chemistry was employed to perform Hirshfeld surface analysis and calculate interaction energies. iucr.org The electrostatic potential was mapped onto the Hirshfeld surface to visualize regions of positive and negative potential, which helps in understanding intermolecular interactions. Energy framework calculations were also performed to quantify the strength of the different intermolecular interactions (electrostatic, dispersion, etc.), revealing that the crystal packing is largely dominated by dispersion forces. iucr.org These computational tools provide a deeper understanding of the forces that govern the supramolecular assembly of these molecules in the solid state. iucr.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict a molecule's geometry, energy levels of frontier molecular orbitals, and various reactivity descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is generally considered a "soft" molecule. nih.gov The energies of these frontier orbitals are used to calculate global reactivity descriptors which quantify the molecule's behavior as an electrophile or nucleophile.

For instance, in a study of a benzyl-containing Schiff base, DFT calculations at the B3LYP/6-31G+(d,p) level of theory were used to determine the HOMO and LUMO energies. nih.gov The calculated energy gap was found to be -0.08657 eV, indicating a high degree of chemical reactivity and potential for charge transfer within the molecule. nih.gov These calculations help in predicting the most reactive sites within the molecular structure.

Table 1: Global Reactivity Descriptors Calculated from Frontier Molecular Orbital Energies Note: Data presented is illustrative of parameters derived from DFT calculations for related organic compounds.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic character of a species. |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These areas are typically associated with electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

In a computational study of 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, a close derivative of the target compound, the MEP was calculated using the STO-3G basis set at the Hartree-Fock level. iucr.org The resulting map showed potential values ranging from -0.067 to 0.040 atomic units (a.u.). iucr.org The red regions, indicating negative potential, were concentrated around the oxygen atoms of the carboxylate and nitro groups, identifying them as primary sites for interaction with electrophiles. Conversely, blue regions of positive potential were located around hydrogen atoms, marking them as sites prone to nucleophilic interaction. iucr.org

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

The most significant contributions to the molecular surface contacts were from:

H···H interactions (42.3%): These are the most abundant contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. iucr.org

H···O/O···H interactions (37.3%): These contacts are crucial and often represent C—H···O hydrogen bonds that stabilize the crystal structure. iucr.org

Interaction energy calculations, often dominated by the dispersive component in the absence of strong conventional hydrogen bonds, further quantify the forces stabilizing the crystal structure. For the pyrrolidine derivative, these calculations highlighted the stabilizing influence of H···H and O···O contacts between molecular layers. iucr.org

Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Substituted Pyrrolidine Carboxylate Derivative iucr.org

| Contact Type | Percentage Contribution (%) |

| H···H | 42.3 |

| H···O/O···H | 37.3 |

| H···C/C···H | 14.9 |

| O···O | 2.1 |

| O···C/C···O | 1.2 |

This table is interactive. You can sort the columns by clicking on the headers.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and calculate the activation energy barriers for each step of a reaction.

For example, the mechanism for the synthesis of pyrrolidinedione derivatives, which involves the formation of a pyrrolidine ring, has been studied computationally. nih.govrsc.org These studies detail the energetics of key reaction steps such as Michael additions and cyclizations. In one such study, the cyclization step to form the pyrrolidine ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹ when the precursor was protonated. nih.govrsc.org However, a preceding tautomerization step required a much higher activation energy of 178.4 kJ mol⁻¹, identifying it as a potentially rate-limiting step in the reaction sequence. nih.govrsc.org Such computational investigations provide a detailed, step-by-step understanding of reaction pathways that can be difficult to probe experimentally.

Conformational Analysis through Computational Modeling

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. The pyrrolidine ring, being a five-membered ring, is not planar and exists in various puckered conformations, typically described as "envelope" or "twisted" forms. nih.gov

Computational modeling is used to determine the preferred conformations of the pyrrolidine ring and the orientation of its substituents. In the solid state, X-ray crystallography of a tetra-substituted pyrrolidine derivative showed that the pyrrolidine ring adopts a twisted conformation. iucr.org The substituents, including a benzyl-related group, were found to project from different sides of the ring's mean plane. For instance, the dihedral angles between the pyrrolidine ring and the attached nitrobenzene and methoxybenzene rings were 58.58° and 77.65°, respectively, indicating a significantly splayed arrangement. iucr.org

In solution, NMR spectroscopy often reveals the presence of multiple conformational rotamers, which can be further investigated and rationalized through computational energy calculations. iucr.orgresearchgate.net These studies help to understand the dynamic behavior of the molecule and how different substituents influence the puckering of the pyrrolidine ring, which can be critical for its interaction with biological targets. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger synthetic target, transferring its chirality to the final product. nih.gov Benzyl (B1604629) (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a derivative of the title compound, serves as a key intermediate in the synthesis of various pharmaceutical compounds due to its stereochemistry and reactive hydroxymethyl group. The fixed (S)-configuration at the 3-position provides a crucial stereochemical reference point, enabling chemists to control the three-dimensional architecture of the final molecule, which is often critical for its biological function.

The synthesis of complex heterocyclic systems, such as pyrrolizidine (B1209537) and indolizidine alkaloids, which possess a wide range of biological activities, often employs chiral pyrrolidine (B122466) building blocks. The strategic use of these pre-made chiral fragments circumvents the need for developing complex asymmetric reactions late in a synthetic sequence, streamlining the path to complex molecular architectures. nih.gov The development of organocatalytic methods, particularly asymmetric Michael addition reactions, has made highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives more accessible, further expanding their utility as building blocks. rsc.org

Precursors for Specialized Pyrrolidine Derivatives

The benzyl and carboxylate groups on the pyrrolidine ring are not merely structural components; they are functional "handles" that can be readily modified. This allows for the transformation of benzyl pyrrolidine-3-carboxylate into a variety of specialized derivatives with tailored properties and functions.

Asymmetric organocatalysis has emerged as a powerful tool in modern synthesis, and chiral pyrrolidines are among the most successful catalyst scaffolds. mdpi.combenthamdirect.com The secondary amine of the pyrrolidine ring is capable of forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, while the substituents on the ring create a chiral pocket that directs the approach of the reaction partner, leading to high enantioselectivity. mdpi.com

New pyrrolidine-based organocatalysts have been synthesized and found to be effective in key carbon-carbon bond-forming reactions. beilstein-journals.org For example, catalysts derived from chiral pyrrolidines have been successfully applied to the Michael addition of aldehydes to nitroolefins, a crucial reaction for constructing complex molecules. beilstein-journals.org The efficiency and selectivity of these catalysts are often tuned by modifying the substituents on the pyrrolidine ring, an effort for which this compound serves as an excellent starting platform. mdpi.com

Table 1: Examples of Pyrrolidine-Based Organocatalyst Applications This table is representative of the types of reactions catalyzed by pyrrolidine-based organocatalysts, which can be derived from precursors like this compound.

| Catalyst Type | Reaction Catalyzed | Typical Substrates | Reference |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Aldol (B89426) Reaction | Aldehydes, Ketones | nih.gov |

| Prolinamide Derivatives | Michael Addition | Aldehydes, Nitroolefins | beilstein-journals.org |

| Cinchona-Squaramide Derivatives | Michael Addition | Meldrum's acid, Nitrostyrenes | researchgate.net |

Preparation of Scaffolds for Drug Discovery Research

In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be appended to create a library of related compounds for biological screening. researchgate.net The pyrrolidine ring is a top-ranked scaffold in FDA-approved drugs due to its favorable three-dimensional shape, which allows for effective exploration of the pharmacophore space. nih.gov

This compound is an ideal starting point for creating such scaffolds. For instance, a novel class of human β(3)-adrenergic receptor agonists was designed by constraining the typical acyclic ethanolamine (B43304) core of known agonists within a pyrrolidine ring. nih.gov This modification maintained functional potency while improving selectivity and metabolic stability. nih.gov Derivatives of this compound are used to generate libraries of compounds for screening against various biological targets, including those for central nervous system (CNS) disorders and infectious diseases. myskinrecipes.com The synthetic versatility of the benzyl and carboxylate groups allows for the systematic modification of the scaffold to establish structure-activity relationships (SAR), guiding the optimization of lead compounds. frontiersin.org

Table 2: Pyrrolidine Scaffold in Drug Discovery This table illustrates how the this compound core can be modified for drug discovery purposes.

| Scaffold Core | Point of Diversification 1 (e.g., from Carboxylate) | Point of Diversification 2 (e.g., from N-debenzylation and re-alkylation) | Potential Therapeutic Target | Reference |

|---|---|---|---|---|

| Pyrrolidine-3-carboxamide | Amide Substituents | N-Aryl or N-Alkyl Groups | Enzymes, Receptors (e.g., CNS) | |

| 1-Benzylpyrrolidin-3-ol | O-Linked Groups | Substituents on Benzyl Ring | Caspases (Anticancer) | monash.edu |

| 2-Substituted Pyrrolidines | Varied side chains at C2 | N-Aryl or N-Alkyl Groups | β3 Adrenergic Receptors | nih.gov |

Development of Chemical Probes and Tools for Biological Research

Beyond their role as synthetic precursors, derivatives of this compound are employed as chemical probes to investigate biological systems and as model compounds to study chemical phenomena.

The pyrrolidine scaffold is present in a multitude of bioactive compounds. frontiersin.orgresearchgate.net By synthesizing derivatives of this compound, researchers can explore how specific structural changes affect biological activity. A library of 1-benzylpyrrolidin-3-ol analogues was synthesized and evaluated for cytotoxic activity against human cancer cell lines. monash.edu The study found that lead compounds selectively induced apoptosis in HL-60 (leukemia) cells, and molecular modeling suggested these compounds interact with key residues in the active site of caspase-3, a critical enzyme in the apoptotic pathway. monash.edu

Furthermore, derivatives of pyrrolidine-3-carboxylic acid are used as intermediates in the synthesis of compounds aimed at treating CNS disorders. The ability to systematically modify the core structure allows for the fine-tuning of properties like receptor binding affinity, selectivity, and pharmacokinetic profiles, making these compounds valuable tools for probing biological function. ontosight.ai

The relatively simple and well-defined structure of this compound makes it an excellent model compound for studying fundamental chemical reactions and mechanisms. For example, theoretical and experimental studies on the synthesis and tautomerism of related 1,4,5-trisubstituted pyrrolidine-2,3-diones have provided insight into reaction pathways, transition states, and the factors controlling kinetic versus thermodynamic product formation. beilstein-journals.org

By studying reactions such as N-debenzylation, ester hydrolysis, or ring-opening on a model system, chemists can gain a deeper understanding of the reactivity and stability of the pyrrolidine motif. This knowledge is transferable and invaluable for planning synthetic routes to more complex, multi-functional molecules where such reactions might occur as either desired transformations or unwanted side reactions.

Emerging Areas of Application in Chemical Research

This compound is gaining recognition as a versatile scaffold in the synthesis of complex molecules for advanced chemical research, particularly in medicinal chemistry and chemical biology. Its rigid pyrrolidine core and the presence of reactive handles—the secondary amine and the carboxylate group—make it an ideal starting point for constructing libraries of compounds with diverse biological activities. Emerging research highlights its role as a key building block in the development of novel therapeutic agents targeting a range of diseases.

Recent studies demonstrate the utility of this compound derivatives in creating potent and selective inhibitors for various biological targets. These applications are at the forefront of chemical research, aiming to address unmet needs in medicine.

Key Research Findings:

HSET Inhibitors: A derivative, methyl (3R,4S)-1-benzyl-4-[[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]amino]-pyrrolidine-3-carboxylate, has been synthesized as part of research into inhibitors of the human kinesin HSET. google.com HSET is a motor protein involved in cell division, and its inhibition presents a potential therapeutic strategy for certain types of human tumors. google.com The this compound moiety serves as a crucial structural component in these complex molecules. google.com

Sphingosine-1-Phosphate (S1P) Receptor Agonists: The compound has been used as a precursor to synthesize Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)pyrrolidine-3-carboxylate. axionbiosystems.com This molecule is an intermediate in the development of agonists for the sphingosine-1-phosphate 1 (S1P1) receptor, a target for treating autoimmune diseases such as multiple sclerosis. axionbiosystems.com Research in this area has shown that derivatives containing the pyrrolidine ring from this compound exhibit activity, although modifications to the ring size can impact efficacy. For instance, derivatives with a pyrrolidine ring showed slightly decreased activity compared to those with a smaller azetidine (B1206935) ring, while larger piperidine (B6355638) rings led to a significant drop in activity. axionbiosystems.com

NaV Channel Inhibitors: Ethyl 1-(3-(trifluoromethoxy)benzyl)pyrrolidine-3-carboxylate, synthesized from ethyl pyrrolidine-3-carboxylate, has been created as an intermediate for developing inhibitors of voltage-gated sodium (NaV) channels. google.com These channels are implicated in various neurological disorders, making their inhibitors a subject of intense research. google.com

Orexin (B13118510) Receptor Antagonists: The carboxylic acid derived from this compound is utilized in the synthesis of novel lactam derivatives. google.com These derivatives are being investigated as orexin receptor antagonists, which have potential applications in treating sleep disorders. google.com

The following table summarizes these emerging applications, showcasing the role of this compound as a foundational element in diverse research areas.

| Derivative/Precursor | Target Molecule/Class | Potential Therapeutic Area |

| Methyl (3R,4S)-1-benzyl-4-[[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]amino]-pyrrolidine-3-carboxylate | HSET Kinesin Motor Protein | Oncology |

| Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)pyrrolidine-3-carboxylate | Sphingosine-1-Phosphate 1 (S1P1) Receptor | Autoimmune Diseases (e.g., Multiple Sclerosis) |

| Ethyl 1-(3-(trifluoromethoxy)benzyl)pyrrolidine-3-carboxylate | Voltage-gated Sodium (NaV) Channels | Neurological Disorders |

| 1-Benzylpyrrolidine-3-carboxylic acid | Orexin Receptors | Sleep Disorders |

These examples underscore the growing importance of this compound not as an end-product, but as a critical intermediate that enables the exploration of new chemical space and the development of next-generation chemical probes and therapeutic candidates.

Future Directions and Research Opportunities

Development of Novel and More Sustainable Synthetic Routes

The synthesis of pyrrolidine-containing molecules is undergoing a green transformation, moving away from traditional methods toward more environmentally benign and efficient strategies. rsc.org A primary focus is the development of catalytic processes that minimize waste and avoid the use of hazardous reagents.

Biocatalysis and Enzymatic Synthesis: Nature provides a blueprint for sustainable synthesis. Researchers are harnessing enzymes to create chiral pyrrolidines with remarkable precision. For instance, engineered variants of cytochrome P450 enzymes, such as P411-PYS-5149, have been developed to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds, constructing the pyrrolidine (B122466) ring with high efficiency and enantioselectivity. acs.org This biocatalytic platform offers a concise route to chiral N-heterocycles and lays the groundwork for creating a diverse range of pyrrolidine structures under mild, aqueous conditions. rsc.orgacs.org

Flow Chemistry: Continuous flow protocols are emerging as a powerful tool for the scalable and rapid synthesis of chiral pyrrolidine libraries. These systems allow for precise control over reaction parameters, leading to high yields (up to 87%) and excellent diastereoselectivity in a fraction of the time required for batch processes. rsc.org The ability to produce compounds like the intermediate for the κ-opioid receptor antagonist Aticaprant on a gram-scale highlights the industrial potential of this technology. rsc.org

Catalytic Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a significant advance in synthetic efficiency. A platinum/triflic acid binary system can catalyze the cycloisomerization of alkynamine derivatives followed by a nucleophilic addition, creating complex pyrrolidine derivatives in one seamless process. nih.gov Similarly, cobalt and nickel catalysts have been used for catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines, providing divergent access to either C2- or C3-alkylated pyrrolidines. organic-chemistry.org These methods reduce the number of purification steps, saving time, solvents, and resources.

Exploration of New Chemical Transformations and Reactivity Patterns

Beyond its role as a synthetic target, the pyrrolidine scaffold is a platform for discovering novel chemical reactions. Understanding its reactivity is key to unlocking new applications.

Catalytic Dehydrogenation: A significant breakthrough is the catalytic dehydrogenation of pyrrolidines to form pyrroles, which are important motifs in pharmaceuticals and materials. acs.orgnih.gov Traditionally, this transformation required harsh oxidative conditions that sensitive pyrrole (B145914) rings could not tolerate. nih.gov A novel approach uses the commercially available borane (B79455) B(C₆F₅)₃ as a catalyst in an operationally simple, metal-free procedure. acs.orgnih.gov Mechanistic studies propose that the reaction proceeds via a B(C₆F₅)₃-mediated hydride abstraction from the nitrogen's alpha position. acs.org This method's tolerance for various functional groups opens up new synthetic pathways where the robust pyrrolidine ring can be carried through multiple steps before being converted to the pyrrole at a late stage. nih.gov Older methods also exist, such as using a palladium catalyst on a silica (B1680970) gel support at high temperatures (350-500 °C). google.comgoogle.com

Cascade Annulation: New cascade reactions are expanding the synthetic toolkit for creating complex polycyclic structures containing the pyrrolidine motif. A rhodium-catalyzed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes provides access to cyclopenta[b]indoles. acs.org The resulting products can be transformed into fluorescent compounds, demonstrating the potential for creating functional materials. acs.org

1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition remains a classic and powerful method for constructing five-membered heterocycles like pyrrolidines. nih.gov This reaction, typically between an azomethine ylide and an alkene, allows for stereo- and regioselective synthesis. nih.gov Recent applications include the synthesis of novel spiro-pyrrolidines and the construction of sterically congested alkaloid cores, as seen in the total synthesis of paxdaphnine A. nih.govacs.org

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is revolutionizing how scientists approach synthesis and molecular design. By predicting properties and reaction outcomes, in silico models accelerate discovery and reduce the need for trial-and-error experimentation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in understanding the relationship between a molecule's structure and its biological activity. nih.govnih.govrsc.org For pyrrolidine derivatives, these models have been used to elucidate the key features governing their inhibitory activity against enzymes like neuraminidase and glycogen (B147801) synthase kinase-3β. nih.govnih.gov By generating contour maps that highlight regions where steric, electrostatic, or hydrogen-bonding properties influence activity, researchers can rationally design new compounds with improved potency. nih.govrsc.orgmdpi.com

Data-Driven Catalyst Design: Machine learning and data-driven approaches are being used to predict the performance of catalysts and accelerate their discovery. monash.edursc.org By constructing multivariate regression models that correlate computationally derived features of aryl pyrrolidine catalysts with experimental enantioselectivity, researchers can gain insights into the essential features needed for effective asymmetric catalysis. nih.gov This "knowledge transfer" approach allows statistical models trained on one reaction to predict outcomes for others, enabling virtual screening of catalyst libraries to identify optimal structures for new transformations. nih.govnih.gov

Integration with High-Throughput Screening for Material Science Applications

High-throughput screening (HTS) has revolutionized drug discovery and is now being increasingly applied to materials science. nih.govyoutube.com It allows for the rapid testing of large libraries of compounds, accelerating the identification of materials with desired properties. youtube.comrsc.org

Screening of Compound Libraries: The synthesis of diverse pyrrolidine libraries, followed by HTS, is a powerful strategy for discovery. rsc.orgthermofisher.com While many applications have focused on identifying biologically active compounds, such as enzyme inhibitors, the same principles apply to materials science. frontiersin.orgnih.gov For example, libraries of pyrrolidine derivatives could be screened for properties relevant to polymer science, such as catalysts for polymerization, stabilizers, or monomers that impart specific characteristics like thermal stability or conductivity.

Miniaturization and Automation: Advances in automation and miniaturization allow for thousands of experiments to be conducted with minimal material consumption. nih.gov Nanomole-scale screening platforms can evaluate vast arrays of catalysts and reaction conditions in less than a day, using only micrograms of substrate per reaction. nih.gov This efficiency is crucial in the early stages of discovery when materials are often scarce. The integration of HTS with computational tools for data mining helps to identify meaningful patterns and validate hits, bridging the gap between rapid screening and reliable, reproducible results. youtube.com

Design of Next-Generation Pyrrolidine-Based Catalysts

Chiral pyrrolidines, inspired by the natural amino acid proline, are foundational to the field of organocatalysis. mdpi.comnih.gov The ongoing challenge is to design new catalysts with enhanced activity, selectivity, and broader substrate scope, particularly for use in sustainable, large-scale processes. mdpi.com

Structural Modification and Optimization: The efficacy of pyrrolidine-based catalysts is highly dependent on their structure. Researchers are systematically modifying the pyrrolidine scaffold to optimize performance. This includes introducing bulky substituents at the C2 position, adding new stereocenters, or incorporating functional groups that can act as hydrogen-bond donors, such as the trifluoromethanesulfonamide (B151150) (-NHTf) group. mdpi.comresearchgate.netnih.gov These modifications are guided by an ever-deepening understanding of reaction mechanisms and catalyst mode of action. nih.gov

Data-Informed Design: As mentioned previously, data-driven approaches are transforming catalyst design from an experience-based art to a predictive science. nih.govnih.gov By building statistical models that correlate catalyst structure with performance, scientists can move beyond incremental improvements and discover novel catalyst motifs. monash.edunih.gov For example, models have revealed that for certain aryl pyrrolidine catalysts, the steric parameter (B1 value) of the arene group is inversely correlated with enantioselectivity, providing a clear design principle for optimization. nih.gov This synergy between experimental synthesis and computational prediction is paving the way for the next generation of highly efficient and selective pyrrolidine-based catalysts. researchgate.net

Q & A

Q. Table 1: Representative Synthetic Methods

Basic: How is X-ray crystallography applied to determine the structure of this compound derivatives?

Answer:

X-ray crystallography employs programs like SHELXL for refinement and Mercury CSD for visualization. Key steps include:

Data Collection : High-resolution single-crystal diffraction data.

Structure Solution : Using direct methods (e.g., SHELXS) or experimental phasing (SHELXC/D/E) .

Refinement : Anisotropic displacement parameters and hydrogen atom placement via SHELXL .

Validation : Analysis of molecular geometry and packing using Mercury’s Materials Module .

Advanced: What challenges arise in the crystallization of this compound derivatives, and how can they be addressed?

Answer:

Challenges :

- Polymorphism : Variations in packing due to flexible pyrrolidine rings.

- Twinned Crystals : Common in enantiomeric mixtures.

Q. Solutions :

- Seeding Techniques : Use of pre-formed crystals to control nucleation.

- High-Throughput Screening : Testing multiple solvent systems (e.g., ethanol/water mixtures) .

- Data Merging : SHELXL’s twin refinement for handling twinned datasets .

Advanced: How can enantiomeric purity of chiral pyrrolidine derivatives be ensured during synthesis?

Answer:

- Chiral Chromatography : Use of HPLC with chiral stationary phases (e.g., Kanto’s (R)- and (S)-benzyl-pyrrolidindiol derivatives) .

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation to achieve >97% enantiomeric excess .

- Circular Dichroism (CD) : Post-synthesis verification of optical activity .

Q. Table 2: Enantiomer Separation Techniques

| Technique | Application Example | Purity Achieved | Reference |

|---|---|---|---|

| Chiral HPLC | (R)-3-Benzyloxypyrrolidine HCl | >97% ee | |

| Enzymatic Resolution | tert-Butyl pyrrolidine carboxylates | >99% ee |

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced: What computational methods are effective in predicting the reactivity of this compound in nucleophilic reactions?

Answer:

- Density Functional Theory (DFT) : Calculates electrophilic susceptibility at the carboxylate group.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., methanol vs. DMF) .

- Cambridge Structural Database (CSD) : Identifies common intermolecular interactions (e.g., hydrogen bonds in PharmaBlock’s trifluoromethyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.